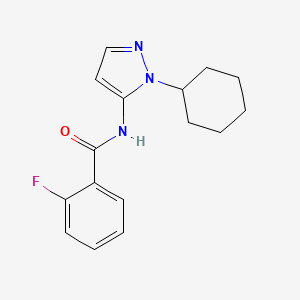
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)cyclohexanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as FOQCA and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of FOQCA is not fully understood. However, it has been suggested that FOQCA exerts its antitumor activity by inhibiting the activity of topoisomerase IIα, an enzyme that is critical for DNA replication and repair. FOQCA has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response.
Biochemical and physiological effects:
FOQCA has been found to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. FOQCA has also been found to inhibit the migration and invasion of cancer cells, which are critical steps in the metastatic process. In addition, FOQCA has been found to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of FOQCA is its potent antitumor activity, which makes it a promising candidate for the development of new cancer therapies. However, FOQCA has also been found to exhibit cytotoxicity against normal cells, which may limit its therapeutic potential. In addition, FOQCA is relatively unstable and requires careful handling during synthesis and storage.
Orientations Futures
Future research on FOQCA could focus on identifying its molecular targets and elucidating its mechanism of action. In addition, further studies could investigate the potential of FOQCA as a therapeutic agent for other diseases, such as autoimmune disorders. Finally, the development of more stable and less toxic derivatives of FOQCA could improve its potential as a therapeutic agent.
Méthodes De Synthèse
FOQCA has been synthesized using various methods, including the reaction of 6-fluoro-2-oxo-1,2-dihydroquinoline-7-carboxylic acid with cyclohexanecarbonyl chloride in the presence of triethylamine. Another method involves the reaction of 6-fluoro-2-oxo-1,2-dihydroquinoline-7-carboxylic acid with cyclohexylamine in the presence of N,N’-dicyclohexylcarbodiimide.
Applications De Recherche Scientifique
FOQCA has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. FOQCA has also been studied for its potential as an anti-inflammatory agent, with promising results.
Propriétés
IUPAC Name |
N-(6-fluoro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O2/c17-12-8-11-6-7-15(20)18-13(11)9-14(12)19-16(21)10-4-2-1-3-5-10/h8-10H,1-7H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYPVAXNIRNNOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C=C3CCC(=O)NC3=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7511409.png)
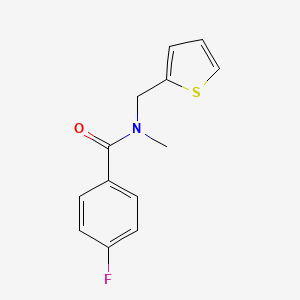
![5,5-Dimethyl-3-[(3-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7511414.png)
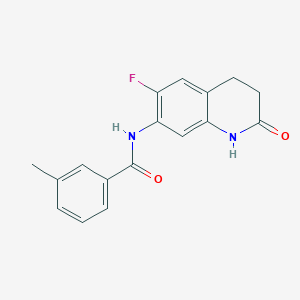
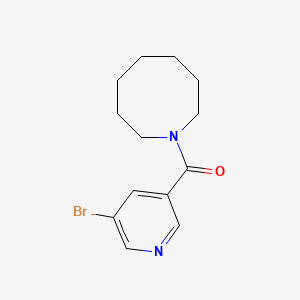
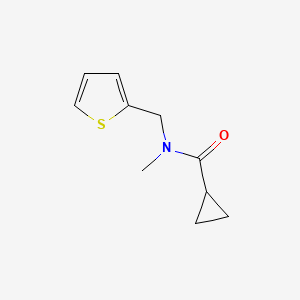
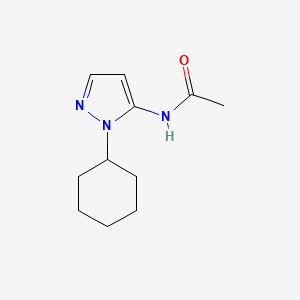
![1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7511469.png)


![N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7511500.png)
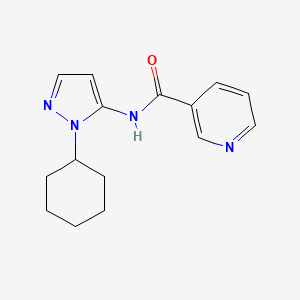
![N,2,2-trimethyl-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7511511.png)
